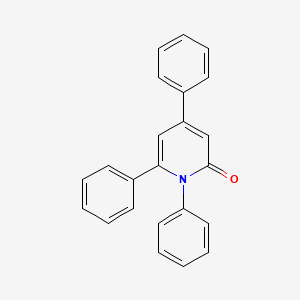

1,4,6-Triphenyl-2-pyridone

Description

General Context and Structural Significance of the 2-Pyridone Motif in Organic Chemistry

The 2-pyridone ring, a six-membered nitrogen-containing heterocycle, is a privileged structural motif in organic chemistry. nih.gov Its significance stems from a unique electronic structure characterized by lactam-lactim tautomerism, where the keto (amide) form, 2-pyridone, is in equilibrium with its aromatic alcohol (enol) form, 2-hydroxypyridine. While the lactam form generally predominates, this tautomeric relationship underpins the diverse reactivity of the scaffold. acs.org The presence of both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O) within the same ring system allows for the formation of predictable and robust intermolecular interactions, such as dimerization. diva-portal.org This characteristic is not only fundamental to its solid-state structure but also influences its behavior in various chemical processes. diva-portal.org

The 2-pyridone nucleus is a common feature in a vast array of natural products, bioactive molecules, and pharmaceutical agents. nih.gov Its ability to serve as a versatile pharmacophore has driven extensive research into its derivatives. espublisher.com The arrangement of atoms within the ring provides a stable framework that can be readily functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties.

Importance as Key Building Blocks in Advanced Organic Synthesis and Materials Science

The utility of 2-pyridones extends beyond their biological significance, positioning them as crucial building blocks in the realms of organic synthesis and materials science. elsevierpure.comnih.gov Their inherent reactivity and modular nature make them ideal starting materials for the construction of more complex molecular architectures. innovareacademics.in For instance, the 2-pyridone ring can be found in ligands for coordination chemistry and as a precursor to various other heterocyclic systems. innovareacademics.in

In the field of materials science, the unique photophysical and electrochemical properties of substituted 2-pyridones have garnered significant attention. researchgate.net The conjugated π-system of the pyridone ring, when appropriately substituted with chromophoric and auxochromic groups, can give rise to materials with interesting luminescent and electronic characteristics. This has led to their exploration in applications such as organic light-emitting diodes (OLEDs), where the development of novel, efficient, and stable materials is a constant pursuit. nih.govacs.org The triphenyl-substituted pyridone framework, in particular, is a promising candidate for such applications due to the extended conjugation and potential for high thermal stability conferred by the multiple aromatic rings.

Historical Perspective on the Synthesis of Substituted 2-Pyridones

The synthesis of substituted 2-pyridones has been a long-standing area of interest in organic chemistry, with a rich history of methodological development. nih.gov Early methods often relied on the condensation of acyclic precursors. Over the decades, a multitude of synthetic strategies have emerged, reflecting the growing importance of this heterocyclic core. These approaches can be broadly categorized into the formation of the ring from acyclic precursors or the modification of existing heterocyclic systems. elsevierpure.com

More recent advancements have focused on developing more efficient and atom-economical methods. Multicomponent reactions, for instance, have proven to be a powerful tool for the rapid assembly of highly functionalized 2-pyridones from simple starting materials in a single step. mdpi.com Another significant development is the use of transition-metal-catalyzed cross-coupling reactions, which allow for the precise and controlled introduction of substituents onto the pyridone ring. Furthermore, modern synthetic strategies such as 6π-electrocyclization of dienyl isocyanates have provided elegant and efficient pathways to substituted 2-pyridones. acs.orgresearchgate.netnih.gov This evolution in synthetic methodology continues to expand the accessibility and diversity of 2-pyridone derivatives available for scientific investigation.

Structure

2D Structure

3D Structure

Properties

CAS No. |

62257-63-0 |

|---|---|

Molecular Formula |

C23H17NO |

Molecular Weight |

323.4 g/mol |

IUPAC Name |

1,4,6-triphenylpyridin-2-one |

InChI |

InChI=1S/C23H17NO/c25-23-17-20(18-10-4-1-5-11-18)16-22(19-12-6-2-7-13-19)24(23)21-14-8-3-9-15-21/h1-17H |

InChI Key |

NZSUHQPVASIROZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(C(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Advanced Applications in Materials Science

Photophysical and Electrochemical Characteristics

Photophysical Properties:

Triphenyl-substituted aromatic compounds often exhibit interesting photoluminescent behavior. For example, derivatives of 2-pyridone have been investigated for their fluorescence properties, which are influenced by the nature and position of substituents on the pyridone and phenyl rings. researchgate.net The extended π-conjugation in 1,4,6-triphenyl-2-pyridone, arising from the interconnected aromatic rings, is expected to result in absorption and emission in the ultraviolet-visible region of the electromagnetic spectrum. The photoluminescence quantum yield, a measure of the efficiency of the fluorescence process, would be a critical parameter to determine its suitability for light-emitting applications. Studies on related triphenylbenzene-substituted pyrenes have shown that bulky triphenyl groups can prevent intermolecular stacking, which can enhance luminescence efficiency in the solid state. elsevierpure.com

Electrochemical Properties:

The electrochemical behavior of this compound would be characterized by its oxidation and reduction potentials, which correspond to the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively. These parameters are crucial for designing and predicting the performance of organic electronic devices. Cyclic voltammetry is the standard technique used to measure these properties. The triphenylamine (B166846) moiety, which is structurally related to the N-phenylpyridone part of the target molecule, is known for its hole-transporting properties, suggesting that this compound might possess favorable charge transport characteristics. The electrochemical stability of the molecule under repeated oxidation and reduction cycles is also a key factor for the longevity of any potential device. Research on 2,4,5-triphenyl-1H-imidazolium salts has demonstrated their thermal and electrochemical stability, which is a positive indicator for related triphenyl-substituted heterocycles. sctunisie.org

| Parameter | Expected Property | Rationale based on related compounds |

| Photoluminescence | Emission in the blue or green region of the spectrum | Based on the photophysical properties of other substituted pyridones and triphenyl aromatic systems. researchgate.net |

| HOMO/LUMO Levels | Suitable for charge injection and transport in OLEDs | Inferred from the electrochemical properties of triphenylamine and other N-aryl heterocycles. |

| Electrochemical Stability | Potentially high | Based on the stability of similar triphenyl-substituted heterocyclic compounds. sctunisie.org |

Role as an Emitting or Host Material in Organic Light-Emitting Diodes (OLEDs)

The molecular architecture of this compound, featuring a combination of electron-donating and electron-withdrawing characteristics within a conjugated system, makes it a promising candidate for application in OLEDs. Depending on its specific photophysical and electrochemical properties, it could potentially function as either an emitting material or a host material in the emissive layer of an OLED device.

As an emitting material , the compound would need to exhibit high photoluminescence quantum yield in the solid state. The color of the emitted light would be determined by the energy gap between its HOMO and LUMO levels. Derivatives of 2-pyridone have been explored as emitters in OLEDs, demonstrating the potential of this class of compounds. nih.govacs.org

Alternatively, this compound could serve as a host material for a phosphorescent or fluorescent guest emitter. In this role, the host material forms the matrix of the emissive layer and facilitates the efficient transfer of energy to the guest molecules. A good host material should possess a high triplet energy to confine the triplet excitons on the guest, good charge transport properties to ensure a balanced charge recombination within the emissive layer, and high thermal and electrochemical stability. Triphenylbenzene derivatives containing pyridine (B92270) rings have been successfully developed as electron-transport and hole-blocking materials in highly efficient blue phosphorescent OLEDs, showcasing the utility of such structures in device engineering. researchgate.net The high thermal stability of triphenyl-substituted compounds is also a significant advantage for the operational lifetime of OLED devices.

The development of bipolar host materials, which can transport both electrons and holes, is a key strategy for improving OLED efficiency. The structure of this compound, with its N-phenyl group (potentially hole-transporting) and the pyridone core (potentially electron-transporting), suggests it could exhibit bipolar character, making it a particularly interesting target for future research in the field of organic electronics.

Theoretical and Computational Chemistry of 1,4,6 Triphenyl 2 Pyridone Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for the computational study of pyridone derivatives, balancing accuracy with computational cost. It is extensively used to optimize molecular geometries, calculate electronic properties, and explore reaction mechanisms. For instance, the ground state geometries of various 2-pyridone derivatives have been optimized using DFT methods like B3LYP with basis sets such as 6-31G(d) to understand their structural characteristics. nih.gov

The electronic properties of molecules are fundamentally governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.gov A small HOMO-LUMO gap generally signifies higher chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

DFT calculations are widely employed to determine the energies of these frontier orbitals. For a series of 2-pyridone derivatives, HOMO-LUMO gaps have been calculated to range from 1.80 eV to 5.60 eV, demonstrating the significant influence of different substituents on the electronic structure. nih.gov Molecules with lower HOMO-LUMO gaps are expected to be more reactive. nih.gov The distribution of electron density in the HOMO and LUMO also provides insight into the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), respectively.

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Selected 2-Pyridone Analogues

| Compound Analogue | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| P17 | - | - | 1.80 |

| P21 | - | - | 3.35 |

| P23 | - | - | 3.35 |

| P22 | - | - | 3.39 |

| P16 | - | - | 4.74 |

| P18 | - | - | 5.60 |

Data sourced from a computational study on 23 different 2-pyridone derivatives. The specific HOMO and LUMO values for each analogue were not individually detailed in the provided source material, but the range and specific gap values were highlighted. nih.gov

The insights gained from HOMO-LUMO analysis are instrumental in predicting the reactivity of 1,4,6-triphenyl-2-pyridone analogues. The location of the HOMO indicates the most probable site for electrophilic attack, as this is where the most loosely held electrons reside. Conversely, the LUMO's location points to the most probable site for nucleophilic attack, as this is the most energetically favorable place to accept electrons.

Furthermore, DFT calculations can be used to map the entire potential energy surface of a chemical reaction. This allows for the identification of transition states and the calculation of activation barriers, providing a detailed understanding of the reaction mechanism. This predictive capability is crucial for designing new synthetic routes and understanding the chemical behavior of these compounds.

To investigate the properties of molecules in their electronically excited states, such as their absorption and emission of light, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method. nih.gov This approach is used to calculate the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption peaks observed in UV-visible spectroscopy. researchgate.net

For pyridone-containing systems, TD-DFT has been used to predict their photophysical properties. researchgate.netkisti.re.kr By calculating the transition energies and the corresponding oscillator strengths, researchers can simulate the absorption spectra of these molecules. Similarly, by optimizing the geometry of the first excited state (S1), it is possible to calculate the emission energy, which relates to the fluorescence of the compound. These computational studies are invaluable for the rational design of new fluorescent dyes and probes based on the 2-pyridone scaffold. researchgate.net The choice of functional, such as B3LYP, CAM-B3LYP, or PBE0, is critical for obtaining results that accurately correlate with experimental spectroscopic data. nih.gov

Studies on Tautomerism and Intermolecular Interactions

The structure and behavior of 2-pyridone analogues are significantly influenced by non-covalent interactions, including the equilibrium between tautomeric forms and the formation of intermolecular hydrogen bonds.

2-Pyridone and its derivatives can exist in two tautomeric forms: the lactam (keto) form and the lactim (enol) form. The equilibrium between these two forms is a fundamental characteristic of these compounds. nih.govresearchgate.net

Computational studies, often at the BHandHLYP/6-311+G(d,p) level of theory, have shown that for the parent 2-pyridone, the lactam form is generally more stable. nih.govbohrium.com However, the position of this equilibrium can be sensitive to the phase (gas vs. solution) and the nature of the substituents on the pyridone ring. nih.govuni-muenchen.de In the gas phase, some studies suggest a slight prevalence of the lactim tautomer for unsubstituted 2-pyridone, which is stabilized by its increased aromaticity. nih.gov In polar solvents, the lactam form is typically favored due to its larger dipole moment and better solvation. The presence of electron-withdrawing or donating groups, such as the phenyl rings in this compound, can modulate the relative stabilities of the tautomers. nih.gov

The lactam tautomer of 2-pyridone possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This arrangement facilitates the formation of highly stable, centrosymmetric dimers through a pair of N-H···O hydrogen bonds. nih.gov This dimeric structure is a common motif in the crystal structures of 2-pyridone derivatives.

DFT calculations are used to model these dimers and quantify the strength of the hydrogen bonds. These models help to understand the stability and geometry of the aggregated species. For example, in a study of a related heterocyclic compound, 3,5-diphenyl-1,2,4-triazin-6(1H)-one, the formation of centrosymmetric hydrogen-bonded dimers was observed in the crystal structure and analyzed computationally. nih.gov The investigation of these non-covalent interactions is crucial, as dimerization can significantly affect the physical properties and chemical reactivity of the compound. Supramolecular assemblies based on hydrogen bonding in pyridine-containing systems have also been investigated using DFT to correlate experimental results with theoretical structures and properties. mdpi.com

Reactivity and Chemical Transformations

Site-Selective C-H Functionalization of 2-Pyridones

The direct functionalization of carbon-hydrogen (C-H) bonds on the 2-pyridone core is a powerful strategy for molecular diversification. The regiochemical outcome of these reactions is highly dependent on the chosen methodology, with different positions on the pyridone ring being accessible through radical, organometallic, and directed pathways.

Radical-Mediated C3-Functionalization and Regioselectivity

Radical-mediated C-H functionalization of 2-pyridones typically exhibits a strong preference for the C3 position. This regioselectivity is governed by the electronic nature of the pyridone ring. The C3 position is favored due to resonance stabilization of the radical intermediate. Computational studies, including Density Functional Theory (DFT) calculations, suggest that both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) have larger coefficients at the C3 position, making it the most likely site for a homolytic aromatic substitution-type mechanism.

For instance, radical trifluoromethylation and arylation reactions have demonstrated high selectivity for the C3 position on the 2-pyridone scaffold. While specific studies on 1,4,6-triphenyl-2-pyridone are not extensively detailed in the literature, the fundamental electronic principles governing this regioselectivity are expected to hold true. The reaction proceeds via the addition of a radical species to the pyridone, followed by an oxidation step to restore aromaticity.

Table 1: Regioselectivity in Radical-Mediated Functionalization of 2-Pyridones

| Reaction Type | Preferred Position | Mechanistic Rationale |

|---|---|---|

| Trifluoromethylation | C3 | Favorable resonance stabilization of the radical intermediate. |

| Arylation | C3 | Larger HOMO/LUMO coefficients at the C3 position. |

| Alkylation | C3 | Homolytic aromatic substitution pathway. |

Organometallic-Catalyzed C-H Activation at C6 and Other Positions

In contrast to radical reactions, organometallic-catalyzed C-H activation can be directed to other positions of the pyridone ring, most notably the C6 position. This is typically achieved through the installation of a directing group on the pyridone nitrogen. Rhodium(III) and Palladium(II) complexes have been effectively utilized for this purpose.

For example, a 2-pyridyl group attached to the nitrogen of the 2-pyridone can direct the metal catalyst to the C6 position, facilitating C-H activation and subsequent functionalization, such as alkylation, arylation, and alkenylation. acs.orgscilit.comresearchgate.netnih.gov The reaction proceeds through the formation of a cyclometalated intermediate, which then undergoes further reaction with a coupling partner. This directing group-assisted strategy allows for the selective formation of C6-functionalized pyridones, which are otherwise difficult to access. While the phenyl group at C6 in this compound presents a significant steric barrier, this methodology is a key strategy for the functionalization of related N-substituted 2-pyridones. researchgate.net

Influence of Directing Groups and Steric Factors on Selectivity

The use of directing groups is a cornerstone of regioselective C-H functionalization in organometallic catalysis. nih.gov For 2-pyridones, N-linked directing groups, such as the aforementioned 2-pyridyl group, are crucial for achieving C6 selectivity. scilit.comresearchgate.net The directing group coordinates to the metal center, positioning it in close proximity to the C6-H bond and enabling its selective activation.

Steric factors also play a significant role in determining the outcome of these reactions. In the case of this compound, the large phenyl substituents at the C4 and C6 positions create a sterically hindered environment. This steric crowding can influence the approach of the catalyst and reagents, potentially hindering reactions at or near these positions. Conversely, the steric bulk can also be exploited to direct functionalization to less hindered sites. For palladium-catalyzed reactions, 2-pyridone ligands themselves can be used to stabilize the catalyst and lower the energy barrier for C-H bond cleavage. nih.gov

Derivatization and Further Functionalization Strategies

Beyond C-H activation, this compound can be modified through reactions targeting the nitrogen and carbon atoms of the pyridone core.

N-Alkylation and Acylation Processes

The nitrogen atom of the 2-pyridone ring is a nucleophilic center that can participate in alkylation and acylation reactions. N-alkylated 2-pyridones are important structural motifs in many biologically active compounds. nih.govresearchgate.net The direct N-alkylation of 2-pyridones with alkyl halides can be challenging due to the ambident nucleophilic nature of the pyridone, which can lead to a mixture of N-alkylated and O-alkylated products. nih.gov

The regioselectivity of this reaction is influenced by several factors, including the solvent, the nature of the counter-ion, and the structure of the alkylating agent. researchgate.net For example, using a micellar system in water has been shown to favor N-alkylation for a range of 2-pyridones and alkyl halides. researchgate.net Acylation of the nitrogen can also be achieved, and intramolecular N-acylation has been used to synthesize complex tricyclic systems. nih.gov

Table 2: Factors Influencing N- vs. O-Alkylation of 2-Pyridones

| Factor | Condition Favoring N-Alkylation | Condition Favoring O-Alkylation |

|---|---|---|

| Solvent | Protic solvents (e.g., water) | Aprotic solvents |

| Alkylating Agent | Hard electrophiles | Soft electrophiles |

| Counter-ion | Less coordinating cations | More coordinating cations |

Halogenation Reactions (e.g., Bromination for Subsequent Cross-Coupling)

Halogenation of the 2-pyridone ring provides valuable intermediates for further functionalization, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki coupling. morressier.com However, the regioselective halogenation of pyridines and pyridones can be difficult due to the electron-deficient nature of the ring. nih.govchemrxiv.org

Direct electrophilic halogenation of pyridines often requires harsh conditions and may lead to mixtures of products. chemrxiv.org For 2-pyridones, the C3 and C5 positions are the most likely sites for electrophilic attack. Strategies to achieve regioselective halogenation include the use of pyridine (B92270) N-oxides, which can direct halogenation to the C2 position, or more recently developed methods involving temporary transformation of the pyridine into a more reactive intermediate. chemrxiv.orgnih.gov For instance, the formation of Zincke imine intermediates from pyridines has been shown to facilitate highly regioselective halogenation at the C3 position under mild conditions. chemrxiv.org A brominated this compound could serve as a versatile building block for the synthesis of more complex derivatives.

Condensation Reactions with Aldehydes and Other Reagents

The core structure of this compound is often synthesized through multi-component reactions that involve condensation steps. These synthetic routes provide insight into the potential reactivity of the pyridone scaffold itself. A common method for creating the related 2,4,6-triarylpyridine core involves a one-pot, three-component reaction of an aromatic aldehyde, a substituted acetophenone (B1666503), and an ammonium (B1175870) salt, which proceeds through a series of condensation and cyclization steps. orgchemres.org

A key reaction in these syntheses is the Knoevenagel condensation, a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by dehydration. wikipedia.orgrsc.org For instance, the reaction can be initiated by the condensation of an acetophenone derivative with an aromatic aldehyde to form a chalcone (B49325) (an α,β-unsaturated ketone). This intermediate then undergoes further reaction, such as a Michael addition and cyclization, to form the pyridine ring. researchgate.netnih.gov The versatility of this approach allows for the synthesis of various substituted pyridines by changing the aldehyde and ketone precursors. orgchemres.org

While these methods describe the synthesis of the pyridone ring, the resulting this compound molecule has limited sites for direct Knoevenagel-type condensations. The primary modes of reactivity would involve the phenyl substituents or potential activation of the pyridone ring itself under specific conditions. Further functionalization is more commonly achieved through other synthetic strategies.

| Reaction Type | Reactants | Key Intermediate | Catalyst |

| Hantzsch Pyridine Synthesis | Aldehyde, β-Ketoester (2 equiv.), Ammonia | Dihydropyridine | Acetic Acid |

| Kröhnke Pyridine Synthesis | α,β-Unsaturated Ketone, Pyridinium Salt, Ammonia Source | Pyridinium ylide | Ammonium Acetate (B1210297) |

| Chichibabin Synthesis | Aldehyde, Ketone, Ammonia | Imine, Enone | Lewis/Brønsted Acid |

Applications of Click Chemistry for Structural Diversification

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a robust and efficient method for the structural diversification of complex molecules like this compound. nih.gov This reaction forms a stable triazole ring, linking two molecular fragments with high yield and specificity under mild conditions. utoronto.ca

To apply click chemistry to the this compound scaffold, the molecule must first be functionalized with either an azide (B81097) or a terminal alkyne group. This "handle" can be installed on one of the phenyl rings through standard aromatic substitution reactions. For example, a nitrated precursor of the triphenylpyridine core can be reduced to an amine, which is then converted to an azide via diazotization. researchgate.netnih.gov Similarly, an alkyne group can be introduced using Sonogashira coupling or other palladium-catalyzed cross-coupling reactions. nih.govkhanacademy.org

Once the azide- or alkyne-functionalized this compound is prepared, it can be "clicked" with a wide array of complementary molecules (alkynes or azides, respectively) to generate a library of novel derivatives. nih.govmdpi.com This strategy allows for the attachment of various functional moieties, including fluorescent labels, bioactive molecules, or polymer chains, enabling the tailoring of the compound's properties for specific applications in materials science and medicinal chemistry. researchgate.netrsc.orgnih.gov

| "Click" Component | Functional Group Introduced | Potential Application |

| Azide-functionalized Pyridone + Alkyne-PEG | Polyethylene glycol (PEG) chain | Improved solubility, drug delivery |

| Alkyne-functionalized Pyridone + Azido-sugar | Carbohydrate moiety | Enhanced biocompatibility, cell targeting |

| Azide-functionalized Pyridone + Propargyl fluorescein | Fluorescent dye | Bioimaging, molecular probes |

| Alkyne-functionalized Pyridone + Azido-biotin | Biotin tag | Affinity purification, diagnostics |

Photochemical Reactions and Photoisomerization Pathways

Photoaddition Reactions with Olefins and Photodimerization Processes

2-Pyridones are well-known for their photochemical reactivity, particularly their ability to undergo cycloaddition reactions upon irradiation with UV light. rsc.org At concentrations above 0.1 M, 2-pyridones typically undergo [4+4] photodimerization, where two pyridone molecules react across their C3-C6 diene systems. acs.org This process is often highly regio- and stereoselective, predominantly forming head-to-tail dimers. rsc.org The photodimerization is believed to proceed from an excited singlet state and may involve the pre-association of pyridone molecules in solution through dipole-dipole interactions. rsc.org For this compound, a similar [4+4] photodimerization is expected, leading to a complex polycyclic dimer.

In addition to dimerization, 2-pyridones can participate in intermolecular photocycloaddition reactions with other unsaturated molecules. acs.org While [2+2] photocycloadditions with olefins are a major reaction pathway for enones, 2-pyridones favor [4+4] cycloadditions with conjugated dienes and certain aromatic systems like naphthalene. acs.orgacs.orgresearchgate.net The reaction of a 2-pyridone with an olefin could potentially lead to [4+2] or [2+2] adducts, depending on the specific olefin and reaction conditions, although these are generally less common than photodimerization. acs.orgsci-hub.se The use of a pyridone that cannot dimerize, such as 4-methoxy-2-pyridone, has been shown to facilitate cross-cycloaddition reactions. nih.gov

| Photoreaction Type | Reactant(s) | Cycloaddition | Typical Product |

| Photodimerization | Two 2-Pyridone molecules | [4+4] | Head-to-tail dimer |

| Photoaddition | 2-Pyridone + Olefin | [2+2] | Cyclobutane adduct |

| Photoaddition | 2-Pyridone + Conjugated Diene | [4+4] | Eight-membered ring adduct |

| Photoaddition | 2-Pyridone + Naphthalene | [4+4] | Tricyclic adduct |

Formation and Reactivity of Dewar Pyridone Isomers

Upon irradiation in dilute solutions where dimerization is suppressed, 2-pyridones can undergo intramolecular valence photoisomerization to form a highly strained bicyclic isomer known as a Dewar pyridone. rsc.orgbenthamdirect.com This process converts the aromatic pyridone into a dearomatized, high-energy bicyclo[2.2.0]hex-5-en-2-one structure. nih.gov For this compound, this photoisomerization would yield its corresponding triphenyl-substituted Dewar isomer.

Dewar pyridones are often unstable and reactive due to the significant strain in their fused four-membered ring system. nih.gov This inherent reactivity makes them valuable synthetic intermediates. The strained cyclobutene (B1205218) moiety within the Dewar isomer can undergo various transformations, including thermal reversion to the aromatic pyridone or participation in reactions like ring-opening metathesis polymerization (ROMP), where the ring strain provides the driving force for polymerization. nih.gov The formation of Dewar isomers from pyridones and their subsequent reactions provide a powerful method for accessing complex, three-dimensional molecular architectures from simple, flat aromatic precursors. chemrxiv.orgfigshare.com

| Property | This compound (Parent) | Dewar Isomer |

| Structure | Planar, aromatic pyridone ring | Strained, bicyclo[2.2.0]hexenone core |

| Stability | High (aromatic stabilization) | Low (high ring strain) |

| Formation | Chemical synthesis | Photochemical valence isomerization |

| Reactivity | Standard aromatic/heterocyclic reactions | Ring-opening, thermal reversion, cycloadditions |

| Potential Use | Core scaffold for functional materials | Reactive intermediate, ROMP monomer |

Photoinduced N-O Bond Fragmentation for Radical Generation

The generation of radicals via photochemical bond cleavage is a fundamental process in organic chemistry. nih.gov While this compound does not possess a photolabile N-O bond, its structural analog, 2,4,6-triphenylpyridine (B1295210) N-oxide, is known to be photoreactive. Photolysis of pyridine N-oxides can lead to the cleavage of the N-O bond. wur.nl This process can result in deoxygenation to form the parent pyridine or rearrangement to other heterocyclic structures.

For radical generation, a common strategy involves the N-acyloxy derivatives of pyridine N-oxides or related heterocycles. rsc.org These compounds, upon photoexcitation, can undergo facile homolytic fragmentation of the weak N–O bond to generate an acyloxyl radical (which can decarboxylate to an alkyl radical) and a pyridinyl radical. This method has become a powerful tool for generating carbon-centered radicals under mild, visible-light-mediated conditions. rsc.org

Although less common, a similar pathway could be envisioned for N-alkoxy or N-acyloxy derivatives of this compound. Photolysis of such a derivative would be expected to cleave the N-O bond, producing an amidyl radical centered on the nitrogen and an alkoxy or acyloxy radical. This provides a potential, though less explored, route for initiating radical-based transformations starting from the pyridone scaffold.

| Precursor Compound | Bond Cleaved | Radical(s) Generated | Application |

| 2,4,6-Triphenylpyridine N-Oxide | N-O | (Triplet state leads to deoxygenation) | Rearrangement, Deoxygenation |

| N-Acyloxypyridinium Salt | N-O | Alkyl radical + Pyridinyl radical | Radical alkylation (e.g., Minisci reaction) |

| N-Alkoxy-1,4,6-triphenyl-2-pyridone (Hypothetical) | N-O | Amidyl radical + Alkoxy radical | Initiation of radical polymerization, H-atom abstraction |

Advanced Applications in Materials Science and Organic Synthesis

Role as Core Building Blocks in Complex Chemical Architectures

The 2-pyridone ring is a frequently occurring subunit in a multitude of natural products, pharmaceuticals, and other biologically active compounds. rsc.org This prevalence has driven extensive research into synthetic methodologies for constructing and functionalizing the pyridone core, establishing it as a fundamental building block in organic synthesis. iipseries.orgrsc.org The introduction of phenyl groups at the 1, 4, and 6 positions enhances the molecule's thermal stability and modulates its electronic properties, making 1,4,6-Triphenyl-2-pyridone and its analogs attractive for creating complex, functional molecules.

The synthesis of these scaffolds can be achieved through various means, including multicomponent reactions (MCRs) which offer an efficient pathway to highly substituted pyridones. nih.govresearchgate.net For instance, the one-pot, three-component reaction of aromatic aldehydes, substituted acetophenones, and ammonium (B1175870) acetate (B1210297) is a common strategy. researchgate.net Transition-metal-catalyzed reactions, such as those involving ruthenium or iron, have also been developed for the oxidative annulation of alkynes and acrylamides to form 2-pyridone derivatives. researchgate.netacs.org These synthetic strategies allow for the creation of a diverse library of 2-pyridone derivatives, which serve as precursors for more complex molecular architectures in drug discovery and materials science. iipseries.org

Application in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

While research often highlights 2,4,6-triphenylpyridine (B1295210) (a related but distinct compound) as a key component in optoelectronic materials, the underlying principles extend to pyridone structures. orgchemres.org Trisubstituted pyridines are recognized for their role in creating advanced materials, including those for Organic Light-Emitting Diodes (OLEDs). orgchemres.org The incorporation of the 2-pyridone core into larger conjugated systems can lead to materials with desirable photophysical properties.

Derivatives based on a pyridine (B92270) central acceptor with various peripheral substituents exhibit deep- and sky-blue emission in both solution and solid states, a crucial feature for display and lighting applications. researchgate.net The high fluorescence quantum yields and thermal stability conferred by the triphenyl-substituted scaffold are particularly advantageous. researchgate.net Furthermore, functionalizing the core structure, for example with triphenyl-1,3,5-triazine, can create bipolar materials with thermally activated delayed fluorescence (TADF), enhancing the efficiency of OLED devices. rsc.orgnih.gov The electron-deficient nature of the pyridine or pyridone ring, combined with electron-donating peripheral groups, facilitates intramolecular charge transfer (ICT), which is fundamental to the performance of many organic electronic materials. rsc.org

Table 1: Photophysical Properties of Related Pyridine-Based Emitters

| Compound Family | Emission Color | Key Feature | Potential Application |

|---|---|---|---|

| Triphenylamine-pyridine Chromophores | Deep- to Sky-Blue | High fluorescence quantum yield | OLEDs researchgate.net |

| 2,4,6-Triphenylpyrimidines | Blue | Narrow band gaps | OLEDs researchgate.net |

| fac-Ir(ppy)₃ Derivatives with Triazine | Polarity-dependent | T₁ state modulation | OLEDs rsc.org |

Development of Chemical Sensors and Fluorescent Probes

The 2-pyridone scaffold is an excellent platform for designing chemical sensors and fluorescent probes due to its inherent polarity and versatile reactivity. rsc.org Pyridine and pyridone derivatives can function as both the fluorophore and the chelating site for analytes. researchgate.net

Researchers have developed a 2-pyridone-based ratiometric fluorescent probe for the specific detection of singlet oxygen (¹O₂). rsc.orgrsc.org The probe operates via a [4 + 2] cycloaddition reaction between the pyridone moiety and ¹O₂, which disrupts the internal charge transfer (ICT) system and causes a significant blue shift in fluorescence emission from 562 nm to 446 nm. rsc.org This allows for sensitive and selective ratiometric detection with a low limit of detection (LOD) of 0.12 μM and a rapid response time. rsc.org

Similarly, pyridine-pyridone core structures have been engineered into fluorescent sensors for metal ions like Zn²⁺. researchgate.net These sensors can exhibit fluorescence ON/OFF switching, where the probe is non-fluorescent in its free state but becomes strongly fluorescent upon coordination with the target ion. researchgate.net Other pyridine-based probes have been successfully used to detect toxic heavy metal ions (Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺), environmental pollutants like benzene, and changes in pH. mdpi.commdpi.comnih.gov

Table 2: Examples of Pyridone and Pyridine-Based Fluorescent Probes

| Probe Base | Target Analyte | Sensing Mechanism | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| 2-Pyridone | Singlet Oxygen (¹O₂) | Ratiometric via [4+2] Cycloaddition | 0.12 μM | rsc.org |

| Pyridine-Pyridone | Zinc (Zn²⁺) | Fluorescence ON/OFF Switching | 2.2 nM (dissociation constant) | researchgate.net |

| 5,6-Pinenepyridine | Phosgene (COCl₂) | Colorimetric & Fluorimetric | 9.7 nM | nih.gov |

| Organylethynylpyridine | Benzene | Fluorescence Quenching | Not specified | mdpi.com |

Catalytic Applications in Organic Transformations (e.g., Organocatalysis)

The unique electronic and structural features of the 2-pyridone ring, which can act as both a Brønsted acid (via the N-H proton) and a Lewis base (via the carbonyl oxygen), make it a versatile organocatalyst. 6-Halo-2-pyridones, for example, have proven to be highly effective bifunctional catalysts for ester aminolysis. rsc.org The electron-withdrawing halogen at the C6 position increases the acidity of the N-H group, which activates the ester, while the carbonyl group activates the amine substrate through hydrogen bonding. rsc.org This dual activation mechanism allows for the efficient synthesis of amides, including dipeptides, from less reactive methyl and benzyl (B1604629) esters under mild conditions. rsc.org A key advantage is that the catalyst can often be recovered quantitatively after the reaction. rsc.org

Beyond organocatalysis, the broader family of pyridine-containing ligands is instrumental in transition metal catalysis. The rigid framework imposed by the pyridine ring enhances the stability of metal complexes, including those in high oxidation states, which are relevant in oxidation reactions. unimi.it Iron salts, for instance, have been used to catalyze the 1,6-addition of Grignard reagents to 2-pyridone derivatives. researchgate.net

Precursors for Advanced Derivatization Reagents in Analytical Techniques (e.g., MALDI-MS)

Derivatization is a critical technique in analytical chemistry, used to modify analytes to improve their volatility, stability, or detectability, particularly in mass spectrometry (MS) and gas chromatography (GC). gcms.czgreyhoundchrom.com Pyridine-based reagents are frequently used for this purpose.

A structurally similar compound, 2,4,6-triphenylpyrylium (B3243816) (TPP), is used as a derivatization reagent that selectively reacts with primary amine groups. mdpi.com This modification introduces a permanently charged, easily ionizable tag onto the analyte, significantly enhancing its detection efficiency in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. mdpi.com This is particularly useful for analyzing small molecules like catecholamines and amino acids, which are often difficult to ionize in their native state. mdpi.com The derivatization allows for all target molecules to be detected in the positive ion mode, simplifying analysis. mdpi.com Other pyridine-based reagents, such as picolinic acid and 2-hydrazino-1-methylpyridine, have been successfully employed to derivatize hydroxysteroids and ketosteroids for LC-MS analysis, improving ionization and fragmentation for structural elucidation. researchgate.netnih.gov

Development of Photochromic Materials

Photochromic materials, which undergo reversible changes in color upon exposure to light, are of great interest for applications such as optical data storage, smart windows, and molecular switches. While direct evidence for photochromism in this compound is not prominent in the provided sources, related heterocyclic systems demonstrate this property, suggesting potential for the pyridone scaffold.

For instance, certain 4,5,6-triaryl-4H-pyran derivatives exhibit reversible, high-contrast photochromic behavior in the solid state. rsc.org This phenomenon is attributed to an intramolecular ring-closing and ring-opening reaction triggered by UV and white light, respectively. rsc.org The presence of strongly π-conjugated groups, such as a benzofuran (B130515) or benzothiophene (B83047) unit, was found to be crucial for the photochromic activity. rsc.org Given the structural similarities and the extended π-conjugation provided by the three phenyl rings in this compound, it is plausible that its derivatives could be engineered to exhibit similar photochromic properties. Investigations into related compounds like triphenylformazan (B7774302) have also explored their photochromic characteristics, indicating a broader interest in triphenyl-substituted scaffolds for such applications. semanticscholar.org

Future Research Directions and Perspectives

Exploration of Novel and More Efficient Synthetic Pathways for Highly Substituted Pyridones

The synthesis of highly substituted pyridone scaffolds remains a central focus of organic chemistry. iipseries.org While classical methods exist, future research is geared towards developing more atom-economical, step-efficient, and environmentally benign pathways. A significant area of interest is the advancement of transition-metal-catalyzed reactions, which offer powerful tools for constructing the pyridone ring through C-H activation and cross-coupling strategies. iipseries.orgresearchgate.net For instance, Rhodium(III)-catalyzed intramolecular annulation of α, β-unsaturated amides with alkynes has been shown to produce NH-free 2-pyridone derivatives. iipseries.org

Further research is expected to explore:

Multi-component Reactions (MCRs): Designing novel one-pot reactions that combine three or more starting materials to rapidly build molecular complexity and generate diverse libraries of substituted pyridones.

Green Chemistry Approaches: Utilizing alternative energy sources like microwave irradiation and developing solvent-free reaction conditions to reduce environmental impact. nih.gov

Flow Chemistry: Implementing continuous flow systems for the synthesis of pyridones to improve reaction control, scalability, and safety.

Novel Catalytic Systems: Investigating earth-abundant metal catalysts and organocatalysts to replace expensive and toxic heavy metals. nih.gov

A comparative overview of emerging synthetic strategies is presented below:

| Synthetic Strategy | Key Features | Potential Advantages |

| Transition-Metal Catalysis | Utilizes catalysts (e.g., Rh, Pd) for C-H activation, annulation, and coupling reactions. iipseries.org | High efficiency, regioselectivity, and functional group tolerance. |

| Multi-component Reactions | Combines multiple reactants in a single step to form complex products. | Step economy, reduced waste, rapid library generation. |

| Photocatalysis | Uses light energy to drive chemical transformations. | Mild reaction conditions, access to unique reaction pathways. |

| Enzyme-Catalyzed Synthesis | Employs biocatalysts for specific bond formations. | High stereoselectivity, environmentally friendly. |

Advanced Computational Design and Prediction of Pyridone-Based Architectures with Tailored Properties

The integration of computational chemistry is set to revolutionize the design of pyridone-based molecules. nih.gov By employing theoretical calculations, researchers can predict the structural, electronic, and photophysical properties of novel pyridone architectures before their synthesis, saving significant time and resources. tuwien.ac.attuwien.ac.at

Future computational efforts will likely focus on:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to understand structure-property relationships, predict reactivity, and model spectroscopic characteristics. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: Simulating the behavior of pyridone-based molecules in different environments to understand their interactions with biological targets or their self-assembly in materials. nih.gov

Machine Learning and AI: Developing algorithms to screen vast virtual libraries of pyridone derivatives, identifying candidates with desired properties for specific applications, such as drug discovery or organic electronics. nih.gov

These computational approaches will enable the in silico design of pyridone scaffolds with precisely tailored characteristics, accelerating the discovery of new functional molecules. mdpi.com

Development of New Applications in Functional Materials and Catalysis

The inherent properties of the 2-pyridone scaffold make it an attractive building block for a new generation of functional materials and catalysts. iipseries.orgresearchgate.net Its rigid, planar structure, combined with its capacity for hydrogen bonding and π-π stacking, is ideal for creating ordered supramolecular assemblies.

Promising areas for future applications include:

Organic Electronics: Designing pyridone-based molecules as components in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs), leveraging their tunable electronic properties.

Sensors: Developing pyridone-containing chemosensors that can detect specific ions or molecules through changes in their optical or electronic signals.

Catalysis: Using pyridone derivatives as ligands to create novel metal complexes for asymmetric catalysis or as organocatalysts for proton-dependent reactions. researchgate.netresearchgate.net

Porous Materials: Incorporating pyridone units into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) for applications in gas storage, separation, and catalysis. nih.gov

Strategic Functionalization for Tunable Optical and Electronic Properties

The ability to precisely modify the periphery of the 1,4,6-triphenyl-2-pyridone core through strategic functionalization is key to tuning its properties for specific applications. Introducing electron-donating or electron-withdrawing groups at different positions on the phenyl rings or the pyridone core can significantly alter the molecule's absorption, emission, and electronic characteristics. mdpi.comrsc.org

Future research will concentrate on:

Donor-Acceptor Systems: Creating pyridone derivatives with intramolecular charge-transfer (ICT) character by attaching electron-donating and electron-accepting groups. This strategy is crucial for developing materials with large Stokes shifts, solvatochromic properties, and applications in nonlinear optics.

Targeted Substituent Effects: Systematically studying how the position and nature of substituents influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the bandgap. frontiersin.orgresearchgate.net

Introducing Reactive Groups: Installing functional groups that allow for post-synthetic modification, enabling the covalent attachment of pyridone units to polymers, surfaces, or biomolecules. The introduction of a nitro group, for example, can activate the scaffold for nucleophilic attack, facilitating further functionalization. mdpi.com

The table below summarizes the expected effect of different functional groups on the electronic properties of the pyridone core.

| Functional Group Type | Example | Position of Substitution | Expected Effect on Electronic Properties |

| Electron-Donating | Methoxy (-OCH₃), Amino (-NH₂) | Phenyl rings | Raises HOMO energy level, narrows bandgap, red-shifts absorption/emission. |

| Electron-Withdrawing | Nitro (-NO₂), Cyano (-CN) | Phenyl rings, Pyridone C3/C5 | Lowers LUMO energy level, narrows bandgap, facilitates n-type conductivity. mdpi.com |

| Halogens | Fluoro (-F), Chloro (-Cl) | Phenyl rings | Inductive electron withdrawal, potential for heavy-atom effect to enhance phosphorescence. |

| Extended π-systems | Pyridyl, Naphthyl | Phenyl rings | Increases π-conjugation, red-shifts absorption/emission, enhances charge transport. |

By systematically exploring these research avenues, the scientific community can continue to expand the synthetic toolkit, predictive capabilities, and application scope for this compound and the broader class of highly substituted pyridone compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.